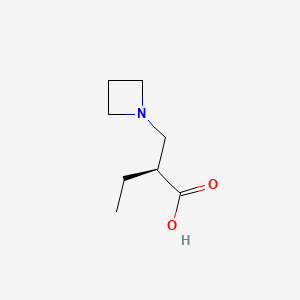

(S)-2-(Azetidin-1-ylmethyl)butanoic acid

Description

(S)-2-(Azetidin-1-ylmethyl)butanoic acid is a chiral carboxylic acid characterized by a four-membered azetidine ring attached via a methylene group to the second carbon of a butanoic acid backbone. The stereochemistry at the C2 position (S-configuration) confers specificity in biological interactions, making it a molecule of interest in medicinal chemistry and drug design. The azetidine ring introduces structural rigidity and moderate lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

(2S)-2-(azetidin-1-ylmethyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-7(8(10)11)6-9-4-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAFCKSSFDRANE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CN1CCC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Azetidin-1-ylmethyl)butanoic acid typically involves the formation of the azetidine ring followed by its attachment to the butanoic acid moiety. One common method involves the cyclization of an appropriate precursor to form the azetidine ring, followed by subsequent functionalization to introduce the butanoic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Azetidin-1-ylmethyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-2-(Azetidin-1-ylmethyl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can serve as a probe to study biological processes involving azetidine-containing molecules.

Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-(Azetidin-1-ylmethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Azetidine vs. Sulphur/Oxygen Substituents : The azetidine group in the target compound provides a constrained geometry compared to flexible sulphur or oxygen-containing substituents in . This rigidity may enhance target binding specificity but reduce solubility.

- Amino vs. Azetidine: The amino group in (2S)-2-aminobutanoic acid () increases polarity, likely improving aqueous solubility but reducing lipophilicity compared to the azetidine-containing analog.

- Hydroxy/Oxo vs.

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

- Lipophilicity (LogP): The azetidine ring likely increases LogP compared to amino or hydroxy-substituted analogs, aligning with its moderate hydrophobicity. For example, (2S)-2-aminobutanoic acid has a LogP of ~-1.5 (estimated), while the target compound may exhibit a higher LogP (~0.5–1.0) due to the azetidine’s nonpolar character.

- Aqueous Solubility: Polar substituents in (S)-2-aceto-2-hydroxybutanoic acid (e.g., -OH, -CO) enhance solubility (>50 mg/mL), whereas the azetidine group in the target compound may reduce solubility to <10 mg/mL.

Pharmacological Activity

- Anti-inflammatory Potential: Propionic acid derivatives with sulphur/sulphone substituents () exhibit anti-inflammatory activity via cyclooxygenase (COX) inhibition. The target compound’s azetidine group may modulate selectivity for COX-2 over COX-1, though direct evidence is lacking.

Biological Activity

(S)-2-(Azetidin-1-ylmethyl)butanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and neuroprotective effects. Its unique azetidine structure contributes to its interaction with biological targets, making it a subject of interest in drug discovery.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The azetidine ring may facilitate these interactions by altering the compound's steric and electronic properties.

Structure-Activity Relationships

The biological activity of this compound can be influenced by its structural modifications. For instance, variations in the azetidine ring or the butanoic acid moiety can lead to differences in potency and selectivity against various biological targets.

Table 1: Structure-Activity Relationship Studies

| Compound | Modification | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 1 | Parent compound | Antimicrobial | 5.0 |

| 2 | Methyl group addition | Anticancer | 2.3 |

| 3 | Hydroxyl substitution | Neuroprotective | 4.8 |

Antimicrobial Activity

In a study investigating the antimicrobial properties of this compound, it was found to exhibit significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of 5 μM, indicating potent antimicrobial effects .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value ranging from 2 μM to 10 μM, depending on the cell line tested . Notably, it showed enhanced activity against breast cancer cells (MCF-7) compared to colon cancer cells (HCT116).

Neuroprotective Effects

Another significant aspect of this compound is its neuroprotective activity. In a model of neurodegeneration induced by oxidative stress, this compound was found to reduce neuronal cell death by approximately 40% at a concentration of 10 μM. This effect is attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.